molecular formula C10H13NO B13176432 (5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol

(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B13176432
M. Wt: 163.22 g/mol
InChI Key: JGBIMURCUPHILK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of a corresponding nitro compound or the reductive amination of a ketone precursor. One common method involves the catalytic hydrogenation of 5-nitro-5,6,7,8-tetrahydronaphthalen-1-ol using a palladium catalyst under hydrogen gas. Another approach is the reductive amination of 5,6,7,8-tetrahydronaphthalen-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, solvent, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 5-amino-5,6,7,8-tetrahydronaphthalen-1-one.

    Reduction: 5-amino-5,6,7,8-tetrahydronaphthalene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme mechanisms and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    5-amino-5,6,7,8-tetrahydronaphthalen-1-one: An oxidized derivative with a ketone group instead of a hydroxyl group.

    5,6,7,8-tetrahydronaphthalen-1-ol: A related compound lacking the amino group.

Uniqueness

(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2/t9-/m0/s1

InChI Key

JGBIMURCUPHILK-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)O)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)O)N

Origin of Product

United States

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